

Commercial Suppliers and Technical Profile of 5,6-Dimethylpicolinonitrile for Research Applications

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Compound of Interest

Compound Name: 5,6-Dimethylpicolinonitrile

Cat. No.: B1344192

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5,6-Dimethylpicolinonitrile**, a key chemical intermediate for research and development in the pharmaceutical and chemical industries. This document outlines its commercial availability, key technical specifications, and safety information, and explores its potential applications by examining related chemical structures in drug discovery.

Commercial Availability

5,6-Dimethylpicolinonitrile (CAS No. 59146-67-7) is available from several commercial suppliers catering to the research and pharmaceutical sectors. These suppliers offer the compound in various quantities with specified purity levels suitable for laboratory and developmental work.

Supplier	Purity	Additional Information
BLD Pharm	98%	Offers documentation such as NMR, HPLC, LC-MS, and UPLC. [1]
Bellen Chemistry	≥ 95%	Provides the compound for research and development purposes.
Baoji Guokang Healthchem co.,ltd	-	Lists the compound among its available reagents.

Technical Data

A comprehensive summary of the key quantitative data for **5,6-Dimethylpicolinonitrile** is presented below. This information is crucial for experimental design, reaction stoichiometry, and safety assessments.

Property	Value	Source
CAS Number	59146-67-7	[1]
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Purity	≥ 95-98%	
Appearance	Not specified in search results	
Melting Point	Not specified in search results	
Boiling Point	Not specified in search results	
Solubility	Not specified in search results	

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5,6-Dimethylpicolinonitrile** was not retrieved in the searches, general safety precautions for nitrile-containing aromatic compounds should be

followed. These typically include:

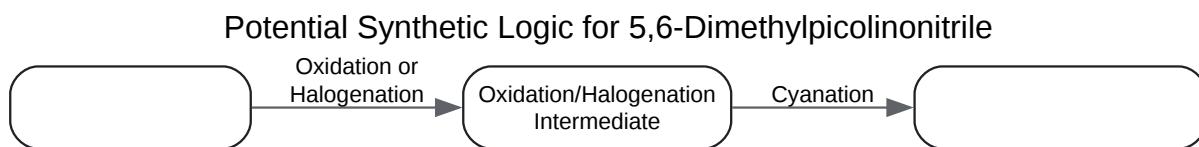
- Hazard Statements: Potential for acute toxicity if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust, fumes, or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Applications

Detailed experimental protocols for the synthesis or specific use of **5,6-Dimethylpicolinonitrile** were not found in the public domain through the performed searches. However, the pyridine and nitrile functionalities suggest its utility as a versatile intermediate in organic synthesis.

The general synthetic pathway to picolinonitriles can involve the amination and subsequent oxidation of corresponding picolines or the dehydration of picolinamides. The dimethyl substitution on the pyridine ring of **5,6-Dimethylpicolinonitrile** offers specific steric and electronic properties that can be exploited in the synthesis of more complex molecules.

A potential synthetic route could be visualized as a two-step process starting from a commercially available lutidine derivative.



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Caption: A conceptual workflow for the synthesis of **5,6-Dimethylpicolinonitrile**.

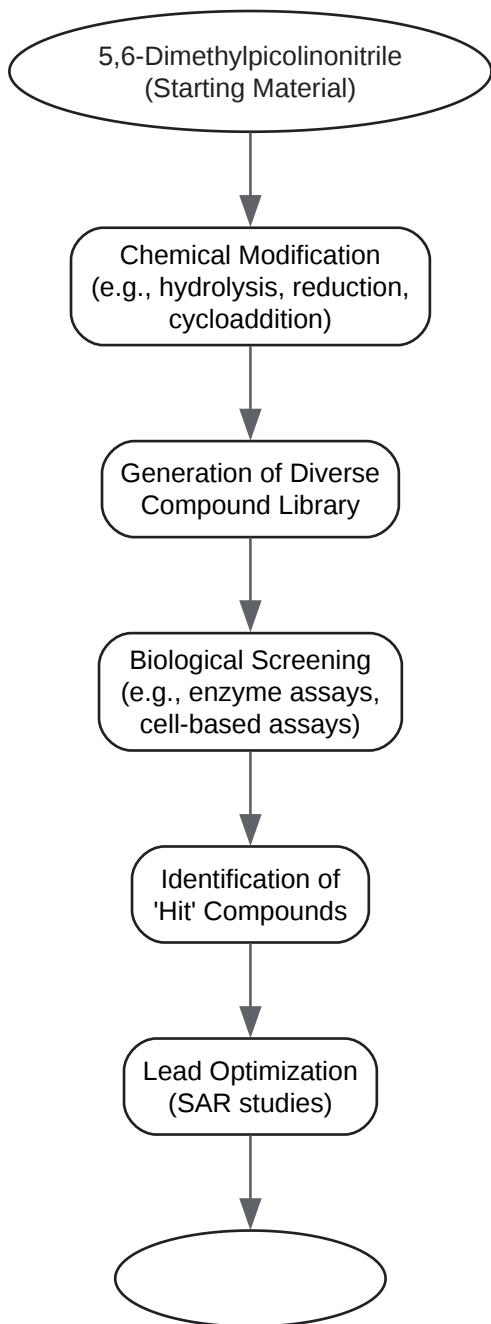
Role in Drug Discovery and Medicinal Chemistry

While direct applications of **5,6-Dimethylpicolinonitrile** in drug discovery were not explicitly found, the picolinonitrile scaffold is a recognized pharmacophore in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing a handle for further functionalization.

The dimethyl substitution pattern may be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule. For instance, in the discovery of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a 2,5-dimethylpyridin-3-amine moiety was crucial for potency and improved in vivo properties.^[2] This highlights the importance of the substitution pattern on the pyridine ring in optimizing drug candidates.

The logical progression of utilizing a substituted picolinonitrile in a drug discovery program can be illustrated as follows:

Role of Substituted Picolinonitriles in Drug Discovery



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Caption: A generalized workflow illustrating the use of a picolinonitrile intermediate in a drug discovery cascade.

In conclusion, **5,6-Dimethylpicolinonitrile** is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for pharmaceutical and

materials research. While specific experimental protocols are not readily available in the public domain, its structural features suggest its utility as a building block for creating diverse molecular architectures. Researchers and drug development professionals can leverage this compound as a starting point for the design and synthesis of new chemical entities with desired biological activities.

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References

- 1. 59146-67-7|5,6-Dimethylpicolinonitrile|BLD Pharm [bldpharm.com]
- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihdropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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